1-(2-Phenylprop-1-en-1-yl)pyrrolidine
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Overview
Description
1-(2-Phenylprop-1-en-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenylpropene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylprop-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with phenylpropyne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-nitrogen bond .
Industrial Production Methods: Industrial production of this compound may involve the continuous flow synthesis method, where reactants are continuously fed into a reactor. This method ensures high yield and purity of the product. The reaction conditions often include elevated temperatures and pressures, along with the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylprop-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(2-Phenylprop-1-en-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Phenylprop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenylpropene moiety.
Phenylpropyne: Contains the phenylpropene moiety but lacks the pyrrolidine ring.
Pyrrolizidine: Contains a similar nitrogen heterocycle but with a different ring structure
Uniqueness: 1-(2-Phenylprop-1-en-1-yl)pyrrolidine is unique due to its combination of the pyrrolidine ring and phenylpropene moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50888-81-8 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(2-phenylprop-1-enyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-12(11-14-9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
WRANAUPYVAUXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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